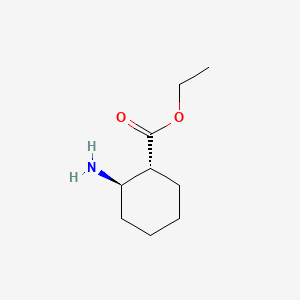

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Description

BenchChem offers high-quality ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245110 | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-61-9 | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

An In-depth Technical Guide on the Synthesis of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a conformationally constrained β-amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid cyclic backbone and defined stereochemistry make it a valuable building block for peptidomimetics, therapeutic agents, and chiral ligands. This guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of this target molecule, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of asymmetric catalysis and classical resolution, offering detailed, field-proven protocols and comparative data to inform route selection for both laboratory-scale synthesis and process development.

Introduction: The Significance of a Chiral Scaffold

The target molecule, ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, possesses two adjacent stereocenters on a cyclohexane ring. The (1R,2R) designation defines the absolute configuration of these centers, while the cis/trans relationship of the amine and ester groups is crucial. In this case, the (1R,2R) configuration corresponds to a trans diastereomer, where the two substituents are on opposite faces of the ring. This specific architecture imparts a well-defined three-dimensional structure that is highly sought after for designing molecules that interact with biological targets with high specificity.

The primary challenge in its synthesis is the precise control over both relative (trans) and absolute (R,R) stereochemistry. This guide will explore two robust and widely applicable strategies to achieve this:

-

Strategy A: Catalytic Asymmetric Synthesis: A modern and efficient approach that directly generates the desired enantiomer through a stereocontrolled reaction, often employing a chiral metal catalyst.

-

Strategy B: Classical Chiral Resolution: A traditional yet powerful method that involves the synthesis of a racemic mixture, followed by separation of the enantiomers using a chiral resolving agent.

We will dissect each approach, providing not just the "how" but the critical "why" behind each experimental choice.

Strategy A: Catalytic Asymmetric Hydrogenation

This strategy is arguably the most elegant and atom-economical approach, creating the two stereocenters in a single, highly controlled step. The core of this method is the asymmetric hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium.

Mechanistic Rationale

The success of this reaction hinges on the formation of a chiral catalyst-substrate complex. A chiral phosphine ligand, bound to the metal center, creates a chiral pocket. The enamine substrate coordinates to the metal, and due to steric and electronic interactions with the ligand, only one face of the double bond is accessible for the addition of hydrogen. This facial selectivity directly translates into the formation of one enantiomer of the product in high excess.

Experimental Workflow

The overall synthetic pathway is a two-step process starting from a common building block, ethyl 2-oxocyclohexanecarboxylate.

Caption: Workflow for Asymmetric Hydrogenation Strategy.

Step 1: Synthesis of the Enamine Precursor

The precursor is synthesized via condensation of ethyl 2-oxocyclohexanecarboxylate with an amine, such as benzylamine. The use of benzylamine is advantageous as the N-benzyl group can be easily removed in the final step via hydrogenolysis.

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Add toluene as the solvent and heat the mixture to reflux.

-

Monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Chiral Rhodium-Catalyzed Asymmetric Hydrogenation

This is the key stereochemistry-defining step. The choice of the chiral ligand is critical for achieving high enantioselectivity. The DuPhos family of ligands is well-established for this type of transformation.

Protocol:

-

In a glovebox, charge a high-pressure reactor vessel with the chiral rhodium catalyst precursor, such as [Rh(COD)₂]BF₄ (0.01 eq), and the chiral ligand, (R,R)-Et-DuPhos (0.011 eq), in degassed methanol (MeOH).

-

Stir the solution for 15-20 minutes to allow for the formation of the active catalyst.

-

Add a solution of the enamine precursor (1.0 eq) in degassed MeOH to the reactor.

-

Seal the reactor, remove it from the glovebox, and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 5 bar and stir vigorously at 25 °C for 12-24 hours.

-

Upon completion, carefully vent the reactor and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection via Hydrogenolysis

The final step is the removal of the N-benzyl protecting group to yield the free amine.

Protocol:

-

Dissolve the N-benzylated product (1.0 eq) in methanol.

-

Add palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.

-

Hydrogenate the mixture in a high-pressure reactor at 20 bar of H₂ at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

| Parameter | Value / Condition | Causality & Insight |

| Catalyst System | [Rh(COD)((R,R)-Et-DuPhos)]BF₄ | The (R,R)-Et-DuPhos ligand creates a C₂-symmetric chiral environment that effectively shields one face of the coordinated enamine, leading to high enantioselectivity. |

| Hydrogen Pressure | 5-10 bar | Sufficient to ensure efficient hydrogenation kinetics without requiring highly specialized equipment. Higher pressures may be needed for less reactive substrates. |

| Solvent | Methanol (degassed) | A polar protic solvent that solubilizes the substrate and catalyst. Degassing is crucial to prevent oxidation and deactivation of the catalyst. |

| Typical Yield | >90% | This route is highly efficient, with minimal side product formation. |

| Enantiomeric Excess (ee) | >98% | With the appropriate catalyst-ligand combination, exceptional levels of stereocontrol can be achieved. |

Strategy B: Chiral Resolution of a Racemic Mixture

This classical approach is a reliable workhorse in organic synthesis, particularly when a suitable asymmetric catalyst is not available or is prohibitively expensive. It relies on the principle that enantiomers have identical physical properties, but diastereomers do not. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed, which can then be separated by physical means, typically fractional crystallization.

Mechanistic Rationale

The racemic trans-amino acid is reacted with an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid). This acid-base reaction forms two diastereomeric salts: [(1R,2R)-amino acid · (R)-mandelate] and [(1S,2S)-amino acid · (R)-mandelate]. These salts have different crystal lattice energies and, consequently, different solubilities in a given solvent system. With careful selection of the solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration.

Experimental Workflow

This multi-step process involves non-stereoselective synthesis, hydrolysis, salt formation, separation, and final liberation of the target enantiomer.

Caption: Workflow for Chiral Resolution Strategy.

Step 1: Synthesis of Racemic trans-Amino Ester

A common method is the reduction of the oxime derived from ethyl 2-oxocyclohexanecarboxylate. Reduction with sodium amalgam or catalytic hydrogenation often yields the trans isomer as the major product due to thermodynamic control.

Protocol:

-

Synthesize the oxime by reacting ethyl 2-oxocyclohexanecarboxylate (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in ethanol at reflux for 4 hours.

-

Isolate the crude oxime and dissolve it in ethanol.

-

Perform a reduction using a method known to favor the trans product, such as catalytic hydrogenation over Raney Nickel, which can give a mixture of cis and trans isomers.[1]

-

Isolate the crude product mixture. The trans isomer can be separated from the cis isomer by chromatography or crystallization if necessary.

Step 2: Saponification to the Racemic Acid

The ester must be hydrolyzed to the free carboxylic acid to enable salt formation.

Protocol:

-

Dissolve the racemic trans-ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction and acidify carefully with concentrated HCl to pH ~6-7, causing the amino acid to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Diastereomeric Salt Formation and Resolution

This step requires careful optimization of the resolving agent, stoichiometry, and crystallization solvent.[2][3]

Protocol:

-

Dissolve the racemic trans-amino acid (1.0 eq) in hot ethanol.

-

In a separate flask, dissolve the chiral resolving agent, (R)-(-)-Mandelic acid (0.5 eq), in hot ethanol. Note: Using a sub-stoichiometric amount of resolving agent is a common technique to improve the purity of the first crop of crystals.

-

Add the mandelic acid solution to the amino acid solution.

-

Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

-

Collect the resulting crystals by vacuum filtration. These crystals will be enriched in one diastereomer.

-

The enantiomeric purity of the salt can be checked by liberating the acid from a small sample and analyzing it by chiral HPLC. The crystallization process can be repeated to enhance purity.

Step 4: Liberation and Re-esterification

The final steps involve breaking the diastereomeric salt to recover the desired enantiopure amino acid and converting it back to the ethyl ester.

Protocol:

-

Suspend the resolved diastereomeric salt in water and add aqueous HCl until the pH is ~1.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) to remove the mandelic acid.

-

Adjust the pH of the aqueous layer to ~7 with a base (e.g., NaOH) to precipitate the enantiopure (1R,2R)-amino acid. Filter and dry the solid.

-

To re-esterify, suspend the amino acid (1.0 eq) in absolute ethanol and cool to 0 °C.

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction and concentrate under reduced pressure to obtain the hydrochloride salt of the final product. The free base can be obtained by neutralization with a mild base.

| Parameter | Value / Condition | Causality & Insight |

| Resolving Agent | (R)-(-)-Mandelic Acid | Provides a robust and crystalline salt. The choice of resolving agent is critical and often requires screening. Other options include tartaric acid or camphorsulfonic acid. |

| Stoichiometry | 0.5 eq of Resolving Agent | Using a half-equivalent of the resolving agent ensures that only the less soluble salt crystallizes, leading to higher purity in the first crop (the "Rule of Pope and Peachey"). |

| Solvent | Ethanol | The solubility difference between the diastereomeric salts is highly solvent-dependent. Ethanol, methanol, or water-alcohol mixtures are common choices. |

| Theoretical Yield | <50% (per cycle) | The maximum yield for a single enantiomer from a racemic mixture is 50%. The mother liquor containing the other enantiomer can be racemized and recycled to improve overall yield. |

| Optical Purity | >99% (after recrystallization) | While laborious, resolution can achieve exceptionally high levels of enantiomeric purity. |

Summary and Recommendations

Both strategies presented are viable for the . The choice between them depends on the specific needs of the researcher or organization.

-

Catalytic Asymmetric Hydrogenation is superior in terms of efficiency, atom economy, and scalability. It is the preferred method for producing large quantities of the target molecule, provided the initial investment in the chiral catalyst and high-pressure equipment is feasible. Its high selectivity and yield often result in a more cost-effective and environmentally friendly process on an industrial scale.

-

Chiral Resolution is a more accessible technique for laboratory-scale synthesis, as it does not require specialized catalysts or equipment. It is a robust and predictable method, though it is inherently less efficient with a theoretical maximum yield of 50% per resolution cycle. This route is ideal for producing smaller quantities for initial research or when the infrastructure for asymmetric catalysis is not available.

Ultimately, a thorough understanding of both methodologies empowers the synthetic chemist to make an informed decision based on project goals, available resources, and desired scale.

References

-

Organic Syntheses. (1998). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Organic Syntheses, 75, 41. Available from: [Link]

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New, Simple, and General Method for the Enantioselective Synthesis of Alcohols and Related Compounds. Angewandte Chemie International Edition, 37(15), 1986-2012. (Note: While not directly cited in the text, this is a foundational reference for asymmetric reduction concepts). Available from: [Link]<1986::AID-ANIE1986>3.0.CO;2-Z

-

Maegawa, T., et al. (2009). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry–A European Journal, 15(28), 6953-6963. Available from: [Link]

-

Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. (Note: Foundational reference for asymmetric hydrogenation). Available from: [Link]<1998::AID-ANIE1998>3.0.CO;2-8

-

Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (1999). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 64(10), 3796-3803. Available from: [Link]

- Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WO2017134212A1.

- Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. US5677469A.

Sources

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral bifunctional molecule that holds significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclohexane framework, coupled with the stereochemically defined amino and ester functional groups, makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. The defined spatial orientation of the substituents in the (1R,2R) configuration can lead to highly selective interactions with biological targets, a crucial aspect in the design of potent and specific therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and handling, and details the experimental methodologies for their determination. Given the limited availability of specific experimental data for this exact molecule, this guide will also draw upon data from closely related analogs to provide a robust and practical resource.

Core Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. They influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development. A summary of the key physicochemical properties for ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is presented in Table 1. It is important to note that where specific experimental data for the target molecule is unavailable, values have been estimated based on data from analogous compounds such as methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride and other amino acid esters.

Table 1: Summary of Physicochemical Properties of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

| Property | Value (Estimated/Reported) | Source/Basis |

| Chemical Structure |  | - |

| Molecular Formula | C₉H₁₇NO₂ | - |

| Molecular Weight | 171.24 g/mol | [1] |

| CAS Number | Not available for the free base. The hydrochloride salt of the (1S,2S) enantiomer is 180979-18-4.[2][3] | [2][3] |

| Appearance | White to off-white solid (as hydrochloride salt). | |

| Melting Point (°C) | Estimated to be in the range of 90-110 °C for the hydrochloride salt. The related ethyl cis-2-amino-4-cyclohexene-1-carboxylate hydrochloride has a melting point of 99-103 °C.[2] | [2] |

| Boiling Point (°C) | Data not available. Likely to decompose at higher temperatures. | - |

| Solubility | Expected to be soluble in water (as hydrochloride salt) and polar organic solvents like methanol and ethanol. Sparingly soluble in nonpolar organic solvents. The presence of the amino group, which can be protonated, significantly increases aqueous solubility. | [4] |

| pKa | The pKa of the amino group is estimated to be in the range of 9-10, typical for a primary amine on a cyclohexane ring. The pKa of the ester is not relevant in this context. The pKa of the parent 2-aminocyclohexanecarboxylic acid can provide a close approximation.[5][6][7] | [5][6][7] |

Synthesis and Chiral Resolution

The synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate typically involves a multi-step process, often starting from a readily available cyclohexene derivative. A common strategy involves the epoxidation of a cyclohexene precursor, followed by regioselective opening of the epoxide with an amine source. Subsequent esterification and chiral resolution are then necessary to obtain the desired enantiomerically pure compound.

One plausible synthetic route is outlined below:

Caption: A plausible synthetic workflow for obtaining ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation[9]

-

Salt Formation: Dissolve the racemic ethyl trans-2-aminocyclohexane-1-carboxylate in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for achieving good separation.

-

Isolation: Isolate the less soluble diastereomeric salt by filtration. The purity of the salt can be checked by measuring its specific rotation.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a weak base (e.g., sodium bicarbonate) to neutralize the chiral acid and liberate the free amino ester.

-

Extraction: Extract the free amino ester into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the enantiomerically enriched ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the protons on the cyclohexane ring. The chemical shifts and coupling constants of the protons at C1 and C2 will be indicative of their trans relationship.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the cyclohexane ring. The chemical shifts of the carbons bearing the amino and ester groups will be particularly informative.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretch: A medium intensity band (or two for a primary amine) in the region of 3300-3500 cm⁻¹.[9][10]

-

C=O stretch (ester): A strong, sharp band around 1735 cm⁻¹.[4][11][12]

-

C-O stretch (ester): A strong band in the 1150-1250 cm⁻¹ region.[4][11][12]

-

C-H stretch (alkane): Bands in the 2850-2960 cm⁻¹ region.[4][10]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), or cleavage of the cyclohexane ring. Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines.[13][14][15][16][17]

Experimental Methodologies for Physicochemical Characterization

The following are detailed protocols for determining the key physicochemical properties of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, particularly in its more stable hydrochloride salt form.

Melting Point Determination

Caption: Workflow for melting point determination.[18][19][20][21]

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.[18][20]

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[19]

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[19][20]

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[19]

Solubility Determination (Shake-Flask Method)

Caption: Workflow for pKa determination by potentiometric titration. [4][22][8][23][24] Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a known volume of water or a suitable co-solvent if the compound has low aqueous solubility. [8][23]2. Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. [8][23]3. pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small increments. [22][23]4. Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve. [22][23]

Conclusion

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral building block with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in the public domain, a comprehensive understanding of its physicochemical properties can be established through a combination of data from analogous compounds and the application of well-established experimental methodologies. This guide provides a foundational framework for researchers and drug development professionals, enabling them to handle, characterize, and utilize this valuable molecule effectively in their scientific endeavors. The detailed protocols and structured workflows presented herein offer a practical approach to determining the key physicochemical parameters that are critical for advancing a compound from a laboratory curiosity to a potential therapeutic agent.

References

- [Link to a relevant source on melting point determin

-

[Link to a supplier's website like Sigma-Aldrich with product information, if available] 3. [Link to a protocol for pKa determination] [4][22][8][23][24]4. [Link to a protocol for melting point determination] [18][19][20][21]5. [Link to a protocol for melting point determination] [18][19][20][21]6. [Link to a protocol for solubility determination] [1][25][26][27][28]7. [Link to a protocol for melting point determination] [18][19][20][21]8. [Link to a protocol for solubility determination] [1][25][26][27][28]9. [Link to a protocol for solubility determination] [1][25][26][27][28]10. [Link to a protocol for pKa determination] [4][22][8][23][24]11. [Link to a source on chiral resolution] [22]12. PubChem. Ethyl 4-aminocyclohexanecarboxylate. [Link]

-

[Link to a protocol for pKa determination] [4][22][8][23][24]14. [Link to a protocol for solubility determination] [1][25][26][27][28]15. [Link to a general source on organic compound solubility] [4]16. [Link to a relevant source on IR spectroscopy]

-

[Link to a relevant source on IR spectroscopy] [12]22. [Link to an IR functional group table] [10]23. [Link to a source on mass spectrometry of amines] [13][17]24. PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]

-

[Link to a source on mass spectrometry fragmentation] [14]26. [Link to a relevant source on synthesis]

-

[Link to a source on mass spectrometry of cyclohexanones] [15]28. [Link to a source on NMR chemical shifts] [29]29. [Link to a source on 13C NMR chemical shifts] [6][30]30. [Link to a supplier's website with product information] [31]31. PubChem. 2-Aminocyclohexanecarboxylic acid. [Link]

- [Link to a relevant source on synthesis]

-

[Link to a source on mass spectrometry of amino acid esters] [16]34. [Link to a source on mass spectrometry of amines] [13][17]35. [Link to a relevant source on synthesis]

- [Link to a relevant source on synthesis]

- [Link to a source on NMR chemical shifts]

- [Link to a relevant source on synthesis]

- [Link to a relevant source on synthesis]

- [Link to a relevant source on synthesis]

- [Link to a relevant source on synthesis]

-

PubChem. 1-Aminocyclohexanecarboxylic acid. [Link]

Sources

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 180979-18-4|Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 3. Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride [180979-18-4] | King-Pharm [king-pharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bif.wisc.edu [bif.wisc.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. instanano.com [instanano.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. future4200.com [future4200.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. ccspublishing.org.cn [ccspublishing.org.cn]

- 27. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 30. calpaclab.com [calpaclab.com]

- 31. researchgate.net [researchgate.net]

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate CAS number 1436-60-8

An In-depth Technical Guide to Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Introduction: A Cornerstone of Stereospecific Synthesis

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, identified by its CAS number 1436-60-8, is a chiral bifunctional molecule of significant interest to the pharmaceutical and fine chemical industries. As a cyclic β-amino acid ester, its rigid cyclohexyl backbone and defined stereochemistry at the C1 and C2 positions make it an invaluable building block for creating complex, three-dimensional molecular architectures. The precise spatial arrangement of the amine and ethyl carboxylate groups—a trans configuration—is critical for its utility in asymmetric synthesis, where controlling stereochemistry is paramount to achieving biological activity and minimizing off-target effects in drug candidates.

This guide provides an in-depth exploration of this compound, moving beyond basic data to explain the causality behind its synthesis, characterization, and application. It is designed for researchers, medicinal chemists, and process development scientists who require a practical and theoretical understanding of how to leverage this key chiral intermediate in their work. The most prominent application, its role as a precursor in the total synthesis of the antiviral drug oseltamivir (Tamiflu®), will be used as a central case study to illustrate its strategic importance.[1][2]

Physicochemical and Stereochemical Properties

The utility of any chiral building block begins with a firm understanding of its fundamental properties. The (1R,2R) designation specifies the absolute configuration at the two stereocenters, which dictates its interaction with other chiral molecules and its role in directing the stereochemical outcome of subsequent reactions.

| Property | Value | Source |

| CAS Number | 1436-60-8 | [3] |

| Molecular Formula | C₉H₁₇NO₂ | PubChem |

| Molecular Weight | 171.24 g/mol | PubChem |

| IUPAC Name | ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | PubChem |

| Stereochemistry | trans-(1R,2R) | Inferred |

| Appearance | Varies (typically an oil or low-melting solid) | General Knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge |

Note: Experimental properties such as boiling point and density are not consistently reported and can vary. The data presented are primarily computed or typical.

Strategic Synthesis and Chiral Control

The synthesis of enantiomerically pure ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a non-trivial challenge that underscores fundamental principles of asymmetric synthesis. Direct synthesis is difficult; therefore, the most common and industrially viable approaches involve the synthesis of a racemic mixture followed by chiral resolution.

Logical Framework for Synthesis and Resolution

The overall strategy involves creating the core 2-aminocyclohexane-1-carboxylic acid scaffold and then resolving the enantiomers. This multi-step process is chosen for its robustness and scalability.

Caption: General workflow for the synthesis and resolution of the target compound.

Protocol 1: Synthesis of Racemic Ethyl 2-oxocyclohexanecarboxylate

The synthesis begins with the formation of the β-keto ester, a versatile intermediate. A Claisen condensation is the classic and most direct method.

Rationale: This reaction utilizes a strong base to deprotonate the α-carbon of cyclohexanone, which then acts as a nucleophile, attacking an electrophilic carbonyl source like diethyl carbonate.[4][5] The choice of sodium hydride (NaH) as the base is driven by its ability to irreversibly deprotonate the ketone, driving the reaction to completion.[5]

Step-by-Step Methodology:

-

Setup: Equip a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents: Charge the flask with sodium hydride (1.2 eq., 60% dispersion in mineral oil) suspended in anhydrous tetrahydrofuran (THF).

-

Activation: Add diethyl carbonate (2.5 eq.) to the suspension. Heat the mixture to reflux for 1 hour to form the sodium enolate of diethyl carbonate.

-

Addition: Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise to the refluxing mixture over 30-60 minutes.

-

Reaction: Maintain the reflux for an additional 2-3 hours until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, ethyl 2-oxocyclohexanecarboxylate, can often be used directly in the next step or purified by vacuum distillation.[5]

Protocol 2: Chiral Resolution of (±)-trans-2-Aminocyclohexane-1-carboxylic Acid

After reductive amination of the β-keto ester and subsequent hydrolysis of the ester to the carboxylic acid, the resulting racemic mixture of the amino acid must be resolved. This is the most critical step for ensuring enantiopurity.

Rationale: Resolution via diastereomeric salt formation is a time-tested and effective method.[6] It relies on the principle that diastereomers (formed by reacting a racemic mixture with a single enantiomer of a resolving agent) have different physical properties, including solubility.[6][7] (S)-(-)-α-phenylethylamine is a common and effective resolving agent for racemic carboxylic acids. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent system, allowing for its physical separation.

Step-by-Step Methodology:

-

Dissolution: Dissolve the racemic trans-2-aminocyclohexane-1-carboxylic acid (1.0 eq.) in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Resolving Agent Addition: In a separate flask, dissolve (S)-(-)-α-phenylethylamine (0.5-1.0 eq.) in the same solvent. Add the resolving agent solution slowly to the hot amino acid solution with stirring. The stoichiometry is critical; using a substoichiometric amount of the resolving agent often yields higher enantiomeric excess in the crystallized product.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold solvent to remove the more soluble diastereomer.

-

Liberation of the Chiral Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong mineral acid (e.g., 2 M HCl) to pH ~2. This protonates the carboxylic acid and the resolving agent.

-

Purification: The chiral amino acid, now as its hydrochloride salt, may precipitate or can be isolated by evaporation. The resolving agent can be recovered from the filtrate by basification and extraction.

-

Esterification: The resolved (1R,2R)-2-aminocyclohexane-1-carboxylic acid is then re-esterified using standard methods (e.g., thionyl chloride in ethanol) to yield the final target compound.

Application in Drug Development: The Oseltamivir (Tamiflu®) Synthesis

The primary driver for the large-scale production of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is its role as a key precursor in certain synthetic routes to oseltamivir.[1][2] Oseltamivir is an antiviral neuraminidase inhibitor used to treat and prevent influenza A and B infections.[1] The molecule has three crucial stereocenters, and its biological activity is highly dependent on the correct configuration.

While the original industrial synthesis starts from shikimic acid, numerous alternative routes have been developed to bypass reliance on this natural product.[2][8] Several of these "shikimic-acid-free" syntheses utilize intermediates derived from or identical to ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Caption: A conceptual pathway illustrating the incorporation of the chiral building block into the oseltamivir core structure.

In these synthetic strategies, the (1R,2R) stereochemistry of the starting material serves as the foundational chiral information. The amine at C2 and the carboxylate at C1 are manipulated through a series of reactions to install the other necessary functional groups and stereocenters of the final oseltamivir molecule. For instance, the amine can be converted into an azide or other functional group that is later transformed into the acetamido group found in the final drug.[9] The defined stereochemistry ensures that each subsequent transformation proceeds with a high degree of stereocontrol, ultimately leading to the single, biologically active isomer of oseltamivir.[2]

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess (e.e.) of the final product is a critical quality control step. A combination of analytical techniques is employed.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the covalent framework. | The spectra will show characteristic peaks for the ethyl ester (triplet and quartet), the cyclohexyl ring protons, and the protons on the carbons bearing the amine and carboxylate groups. The coupling constants between the C1 and C2 protons can help confirm the trans relationship. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | An ESI-MS spectrum would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 172.2. |

| Chiral HPLC/GC | Determination of enantiomeric excess (e.e.). | After derivatization with a chiral reagent (e.g., Mosher's acid chloride) or by using a chiral stationary phase, the two enantiomers will exhibit different retention times, allowing for their quantification and the calculation of e.e. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the N-H stretch of the amine (~3300-3400 cm⁻¹), the C=O stretch of the ester (~1730 cm⁻¹), and C-H stretches of the alkane ring will be present. |

Conclusion

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for the construction of complex, stereochemically defined pharmaceutical agents. Its importance, cemented by its role in alternative syntheses of oseltamivir, highlights the power of chiral building blocks in modern drug development. A thorough understanding of its synthesis through resolution, its analytical characterization, and its strategic application allows researchers and scientists to confidently and efficiently incorporate this valuable molecule into their synthetic programs, accelerating the path from concept to clinic.

References

- Grokipedia. (2026). Oseltamivir total synthesis.

- IISTE.org. (n.d.). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor.

- Wikipedia. (n.d.). Oseltamivir total synthesis.

- Trost, B. M., et al. (n.d.). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH.

- BLDpharm. (n.d.). 1436-60-8|rel-(1R,2S)

- PubMed. (2023).

- U.S. Patent. (n.d.). Process for resolving chiral acids with 1-aminoindan-2-ols.

- Chemistry Stack Exchange. (2019).

- ChemicalBook. (n.d.).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 3. 1436-60-8|rel-(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 8. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iiste.org [iiste.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Abstract

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural and stereochemical elucidation of chiral molecules is paramount. Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a valuable chiral building block, possesses a defined three-dimensional architecture that dictates its utility in synthesis. This technical guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for its characterization. In the absence of a complete, publicly available experimental dataset for this specific stereoisomer, this document synthesizes data from structurally analogous compounds and first principles to construct a reliable spectroscopic fingerprint. We detail not only the expected spectral features but also the underlying scientific reasoning, providing a robust framework for researchers to confirm the identity, purity, and stereochemistry of this important chemical entity.

Molecular Structure and Stereochemical Integrity

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a disubstituted cyclohexane derivative featuring an ethyl ester at the C1 position and a primary amine at the C2 position. The (1R,2R) designation defines a trans relative stereochemistry between these two functional groups.

The cyclohexane ring predominantly adopts a low-energy chair conformation. To minimize steric hindrance (A-value), the thermodynamically most stable conformation for a trans-1,2-disubstituted cyclohexane places both bulky substituents in equatorial positions. This stereochemical preference is the cornerstone of its predicted NMR spectrum and is a critical feature to validate experimentally.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the unambiguous determination of the constitution and stereochemistry of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling constants (J values). The key diagnostic feature for confirming the trans stereochemistry is the observation of large coupling constants for the protons at C1 and C2, indicative of a diaxial relationship with their respective neighbors.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Rationale and Field Insights |

| -NH₂ | 1.5 - 3.0 | Broad singlet | - | 2H | Chemical shift is highly dependent on solvent and concentration. Signal disappears upon D₂O exchange, providing definitive confirmation.[1][2] |

| -OCH₂ CH₃ | 4.1 - 4.2 | Quartet (q) | J ≈ 7.1 | 2H | Deshielded by the adjacent ester oxygen. The quartet pattern arises from coupling to the methyl protons. |

| H2 (CH-NH₂) | 2.8 - 3.2 | Triplet of doublets (td) or multiplet (m) | ³Jax-ax ≈ 10-12, ³Jax-eq ≈ 4-5 | 1H | This proton is axial (trans to the equatorial amino group). Its signal will show a large axial-axial coupling to the axial proton on C3. The chemical shift is based on data for analogous aminocyclohexanols.[3][4] |

| H1 (CH-COOEt) | 2.5 - 3.0 | Triplet of doublets (td) or multiplet (m) | ³Jax-ax ≈ 10-12, ³Jax-eq ≈ 4-5 | 1H | This proton is also axial. It will exhibit a large axial-axial coupling to the axial proton on C6, which is a hallmark of this stereoisomer.[5] |

| Cyclohexane -CH₂- | 1.2 - 2.2 | Multiplets (m) | - | 8H | The remaining eight ring protons will produce a series of complex, overlapping signals in the aliphatic region. |

| -OCH₂CH₃ | 1.2 - 1.3 | Triplet (t) | J ≈ 7.1 | 3H | Shielded protons of the ethyl group, coupled to the methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, nine distinct signals are expected.

| Carbon Assignment | Predicted δ (ppm) | Rationale and Field Insights |

| C =O (Ester) | 172 - 175 | The ester carbonyl carbon is significantly deshielded and appears in the characteristic downfield region.[6][7] |

| -OC H₂CH₃ | 60 - 62 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.[7] |

| C 2 (C-NH₂) | 55 - 60 | The carbon bearing the electron-withdrawing amino group is deshielded relative to an unsubstituted cyclohexane.[1] |

| C 1 (C-COOEt) | 50 - 55 | The carbon attached to the ester group is also deshielded. |

| Cyclohexane -C H₂- | 20 - 35 | The remaining four methylene carbons of the cyclohexane ring (C3, C4, C5, C6) appear in the typical aliphatic region.[8][9] |

| -OCH₂C H₃ | 14 - 15 | The terminal methyl carbon of the ethyl group is highly shielded. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an essential and rapid technique for confirming the presence of the key functional groups: the primary amine and the ethyl ester.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group Confirmed |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Two sharp/medium bands | Primary Amine (-NH₂)[1][10][11] |

| C-H Stretch (sp³) | 2850 - 2960 | Strong, sharp | Aliphatic C-H |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, sharp | Ester (-COOC₂H₅)[12][13][14] |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium, sharp | Primary Amine (-NH₂)[10] |

| C-O Stretch (Ester) | 1000 - 1300 | Two strong bands | Ester (C-O-C)[12][15] |

| C-N Stretch | 1020 - 1250 | Weak/Medium | Aliphatic Amine[10] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through analysis of fragmentation patterns. Electron Ionization (EI) is typically used to induce fragmentation.

Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.13 g/mol

The presence of a single nitrogen atom dictates that the molecular ion peak ([M]⁺) will have an odd mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule .[1][16]

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Table of Predicted Fragments

| Predicted m/z | Fragment Structure/Loss | Significance |

| 171 | [C₉H₁₇NO₂]⁺ (Molecular Ion) | Confirms molecular formula and odd number of nitrogens. |

| 126 | [M - •OC₂H₅]⁺ | Characteristic loss of the ethoxy radical from the ester, a common α-cleavage.[17] |

| 98 | [M - •COOC₂H₅]⁺ | Loss of the entire carbethoxy group, resulting in the aminocyclohexyl cation. |

| 73 | [COOC₂H₅]⁺ | Fragment corresponding to the intact carbethoxy group. |

| 30 | [CH₂=NH₂]⁺ | A common fragment for primary amines resulting from α-cleavage and rearrangement, often a base peak.[16] |

Experimental Protocols for Data Acquisition

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Use a ≥400 MHz spectrometer. Acquire data with a 30° pulse width, a relaxation delay of 1-2 seconds, and average at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use the same sample. Employ proton decoupling. A greater number of scans (≥512) will be required due to the low natural abundance of ¹³C.

-

2D NMR (for validation): If assignments are ambiguous, perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to definitively map proton and carbon connectivities.

IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, cast a thin film between two NaCl or KBr salt plates. If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer.

-

Ionization: For fragmentation data, use Electron Ionization (EI) at 70 eV. For confirmation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) is recommended, which will show a prominent [M+H]⁺ peak at m/z = 172.

-

Analysis: Acquire the mass spectrum over a range of m/z 10 to 300.

Conclusion

This technical guide establishes a comprehensive spectroscopic profile for ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate based on fundamental principles and data from analogous structures. The combination of ¹H NMR, with its diagnostic coupling constants confirming the trans-diaxial proton arrangement, ¹³C NMR, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight and fragmentation analysis, provides a self-validating system for its characterization. Researchers and scientists can use this predictive framework as an authoritative reference to verify the synthesis and stereochemical integrity of this valuable chiral intermediate in their drug discovery and development endeavors.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopic Identification of Amines. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

- Samoshin, V. V., et al. (2005). Trans-2-Aminocyclohexanols as pH-triggered molecular switches. ARKIVOC, 2005(iv), 129-141.

-

Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. Retrieved from [Link]

- Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.

-

LibreTexts Chemistry. (2023, January 29). Identifying the Presence of Particular Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

- Mendoza, O. J., et al. (2022). Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches. University of the Pacific.

-

ResearchGate. (n.d.). IR Spectrum of Ethyl ester (A) and soap (B). Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

ResearchGate. (2016, July 12). Mass spectrometry of analytical derivatives. Retrieved from [Link]

-

PubMed Central. (2013, February 27). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. westmont.edu [westmont.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. fiveable.me [fiveable.me]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An In-Depth Technical Guide to the Chiral Resolution of Ethyl 2-Aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-aminocyclohexane-1-carboxylate is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical compounds. Its stereochemistry profoundly influences the pharmacological activity and safety profile of the final drug substance. Therefore, the efficient and scalable resolution of its enantiomers is a critical undertaking in drug development and manufacturing. This guide provides a comprehensive technical overview of the primary methodologies for the chiral resolution of racemic ethyl 2-aminocyclohexane-1-carboxylate, with a focus on classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. Drawing from established scientific principles and field-proven insights, this document details the underlying mechanisms, provides step-by-step experimental protocols, and presents comparative data to empower researchers in selecting and optimizing the most suitable resolution strategy for their specific requirements.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[1] Enantiomers, the pair of mirror-image molecules, often exhibit distinct pharmacological and toxicological profiles.[2] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2] Ethyl 2-aminocyclohexane-1-carboxylate, possessing two chiral centers, can exist as four stereoisomers. The cis and trans diastereomers are typically separated by conventional methods, while the resolution of the remaining enantiomeric pairs necessitates specialized chiral separation techniques. This guide focuses on the resolution of these enantiomers, a crucial step for advancing chiral drug candidates from the laboratory to clinical application.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a widely employed method for large-scale chiral separations due to its cost-effectiveness and scalability.[2][3] The principle lies in the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3] These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]

Mechanism and Rationale

The basic amino group of ethyl 2-aminocyclohexane-1-carboxylate readily forms salts with acidic resolving agents. The choice of the resolving agent is critical and often empirical, depending on the formation of well-defined, crystalline salts with a significant solubility difference between the two diastereomers.[5] Commonly used chiral acids include tartaric acid derivatives, such as O,O'-dibenzoyltartaric acid (DBTA) and O,O'-di-p-toluoyltartaric acid (DTTA), as well as mandelic acid and camphorsulfonic acid.[3][5]

The separation process hinges on the selective crystallization of the less soluble diastereomeric salt from a suitable solvent. Subsequent acidification of the isolated salt liberates the desired enantiomer of the amine, while the resolving agent can often be recovered and recycled.

Experimental Protocol: Resolution with O,O'-Dibenzoyltartaric Acid (DBTA)

This protocol is a representative example and may require optimization for specific stereoisomers of the target compound.

Step 1: Diastereomeric Salt Formation

-

Dissolve racemic ethyl 2-aminocyclohexane-1-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

In a separate flask, dissolve the chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid (0.5 to 1.0 equivalents), in the same solvent, heating gently if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

-

The diastereomeric purity of the salt can be assessed by measuring the enantiomeric excess (e.e.) of the amine liberated from a small sample.[5]

-

If necessary, recrystallize the salt from a suitable solvent to enhance diastereomeric purity.

Step 3: Liberation of the Enantiopure Amine

-

Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH or NaHCO₃).

-

Stir the mixture vigorously until the salt completely dissolves.

-

Separate the organic layer, which now contains the free enantiopure amine.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the enantiomerically enriched ethyl 2-aminocyclohexane-1-carboxylate.

-

The other enantiomer can be recovered from the mother liquor by a similar basification and extraction process.

Visualization of the Classical Resolution Workflow

Caption: Workflow for classical resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign method that leverages the high stereoselectivity of enzymes.[2][6] This technique is particularly effective for the resolution of esters, such as ethyl 2-aminocyclohexane-1-carboxylate. The most common approach involves the enantioselective hydrolysis of the ester by a lipase or esterase.[7][8]

Mechanism and Rationale

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much higher rate than the other.[9] For the hydrolysis of racemic ethyl 2-aminocyclohexane-1-carboxylate, a lipase will preferentially hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) largely unreacted.[7][10] The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the produced acid and the remaining ester.

Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are widely used due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[7][10][11]

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Step 1: Enzyme and Condition Screening

-

Screen a panel of commercially available lipases (e.g., CALB, Candida rugosa lipase, Pseudomonas cepacia lipase) to identify the most selective enzyme.[8]

-

Optimize reaction conditions, including solvent (e.g., phosphate buffer/toluene biphasic system, tert-butyl methyl ether), pH, and temperature.[8][10]

Step 2: Preparative Scale Resolution

-

In a temperature-controlled reaction vessel, suspend racemic ethyl 2-aminocyclohexane-1-carboxylate (1 equivalent) in the optimized buffer/solvent system.

-

Add the selected immobilized lipase (e.g., Novozym 435).

-

Stir the mixture and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining ester and the formed amino acid.[8]

-

Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme (which can be washed and reused).

Step 3: Product Separation

-

Separate the aqueous and organic phases.

-

Acidify the aqueous phase to an isoelectric point (if necessary) to precipitate the enantiopure 2-aminocyclohexane-1-carboxylic acid, or extract it with an appropriate solvent after pH adjustment.

-

The organic phase contains the unreacted, enantiopure ethyl 2-aminocyclohexane-1-carboxylate. Wash the organic layer, dry it, and remove the solvent under reduced pressure.

Visualization of the Enzymatic Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution via selective hydrolysis.

Chromatographic Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[12][13] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[14] For ethyl 2-aminocyclohexane-1-carboxylate, High-Performance Liquid Chromatography (HPLC) with a suitable CSP is the most common approach.

Mechanism and Rationale

The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, and these complexes have different stabilities or association/dissociation kinetics.[14] This difference in interaction leads to different retention times on the chromatographic column, allowing for their separation.[13]

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being particularly versatile and effective for a broad range of compounds, including amino acid esters.[13]

Protocol Outline: Preparative Chiral HPLC

Step 1: Method Development (Analytical Scale)

-

Screen various polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) and other relevant CSPs.

-

Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or other alcohols, with or without additives like diethylamine for basic compounds) to achieve baseline separation of the enantiomers.[12]

-

Determine the optimal flow rate, temperature, and detection wavelength.

Step 2: Scale-Up to Preparative Chromatography

-

Pack a larger diameter column with the selected CSP.

-

Increase the flow rate and sample loading according to the column dimensions.

-

Inject the racemic mixture onto the preparative HPLC system.

-

Collect the fractions corresponding to each separated enantiomer.

Step 3: Product Recovery

-

Combine the fractions for each enantiomer.

-

Remove the mobile phase solvent under reduced pressure to obtain the pure enantiomers.

Visualization of the Chromatographic Separation Workflow

Caption: Workflow for chiral separation using preparative HPLC.

Comparative Analysis of Resolution Methods

The selection of a resolution method depends on various factors, including the scale of the synthesis, cost considerations, desired purity, and available equipment.

| Parameter | Classical Resolution | Enzymatic Resolution | Chromatographic Separation |

| Principle | Diastereomeric salt crystallization | Kinetic resolution via catalysis | Differential interaction with CSP |

| Yield | Theoretically 50% per enantiomer, often lower in practice | Max. 50% for each component (acid & ester) per batch[2] | High recovery (>95%) |

| Enantiopurity (e.e.) | Variable, may require multiple recrystallizations | Typically very high (>99%)[7] | Excellent (>99%) |

| Scalability | Readily scalable | Readily scalable[6] | Can be costly and complex to scale up |

| Process Complexity | Multi-step, requires optimization of crystallization | Generally simpler, fewer steps[6] | Requires specialized equipment |

| Environmental Impact | Often involves organic solvents and reagents | "Green" method with biodegradable catalysts[6] | High solvent consumption |

| Cost | Resolving agents can be expensive, but recyclable | Enzymes can be costly but are reusable | High initial investment and solvent costs |

Conclusion and Recommendations

The chiral resolution of ethyl 2-aminocyclohexane-1-carboxylate can be effectively achieved through classical, enzymatic, and chromatographic methods.

-

Classical resolution is a robust and scalable option, particularly for large-scale industrial production, provided a suitable resolving agent and crystallization conditions can be identified.[3]

-

Enzymatic resolution stands out as a highly efficient, selective, and environmentally friendly method.[6] It is strongly recommended for its ability to produce enantiomers of very high purity with a straightforward protocol.[7][10]

-

Chromatographic separation offers the most direct route to both enantiomers with high purity and is an excellent choice for laboratory-scale synthesis and analytical verification. However, its scalability can be limited by cost and throughput.[13]

For researchers and drug development professionals, an initial screening of both classical resolving agents and enzymes is a prudent strategy. The insights gained will guide the selection of the most pragmatic and efficient pathway for obtaining the enantiomerically pure intermediates essential for the advancement of new chemical entities.

References

-

Shahmohammadi, S., et al. (2023). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate.

-

Forró, E., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules.

-

Wikipedia. (n.d.). Chiral resolution.

-

Beilstein Journal of Organic Chemistry. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.

-

BenchChem. (2025). Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide.

-

Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine.

-

BenchChem. (2025). A Comparative Guide to the Efficacy of Enzymatic and Chemical Resolution of Ethyl Chroman-2-carboxylate.

-

Palkó, M., et al. (2013). Resolutions of (±)-1 with chiral acids. ResearchGate.

-

Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.

-

BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Ethyl Chroman-2-Carboxylate Esters.

-

Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.

-

Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

-

Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality.

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

-

Hokkaido University. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.

-

Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers.

-

ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.

-

Storch, G., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH.

-

Antal, I. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central.

-

Vapourtec. (n.d.). Enzymatic Reactions | Biocatalysis | Bioreactions.

Sources

- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. vapourtec.com [vapourtec.com]

- 12. mdpi.com [mdpi.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Introduction